3-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
Description
The compound 3-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a 3,4-dimethylphenyl substituent at the pyrazole ring and a cyclopentyl-propanamide side chain.
Properties
IUPAC Name |
3-cyclopentyl-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-14-7-9-17(11-15(14)2)26-20-18(12-23-26)21(28)25(13-22-20)24-19(27)10-8-16-5-3-4-6-16/h7,9,11-13,16H,3-6,8,10H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJKCVWLEVFGIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CCC4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyrimidine core, which can be synthesized through cyclization reactions involving appropriate precursors such as hydrazines and β-ketoesters. The cyclopentyl and dimethylphenyl groups are then introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The structural analogs of this compound vary primarily in substituents on the aryl ring and the pyrimidinone core, which influence physicochemical properties and target affinity. Key comparisons include:
Physicochemical Properties
The substituents directly impact properties such as melting point (MP), molecular weight (MW), and solubility:
- Lipophilicity : The 3,4-dimethylphenyl group in the target compound likely elevates logP compared to fluorinated analogs, favoring passive diffusion across biological membranes.
- Solubility : Piperazinyl and methoxy groups in ’s compound improve aqueous solubility via hydrogen bonding and ionization.
Biological Activity
3-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a novel compound within the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly as an anti-cancer agent and an inhibitor of epidermal growth factor receptor (EGFR). This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a cyclopentyl group and a pyrazolo[3,4-d]pyrimidine core, which is significant for its pharmacological properties.
The biological activity of this compound primarily revolves around its ability to inhibit EGFR, a key player in the proliferation of cancer cells. The inhibition of EGFR leads to decreased cell proliferation and induces apoptosis in cancer cell lines.
In Vitro Studies
In vitro studies have demonstrated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit potent anti-proliferative effects against various cancer cell lines. Notably, compounds similar to this compound were tested against A549 (lung cancer) and HCT-116 (colon cancer) cell lines.
Table 1: Anti-Proliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12b | A549 | 8.21 |
| 12b | HCT-116 | 19.56 |
| 12b | EGFR WT | 0.016 |
| 12b | EGFR T790M | 0.236 |
These results indicate that the compound exhibits significant cytotoxicity against cancer cells with overexpressed EGFR, suggesting its potential as an effective therapeutic agent in oncology .
Apoptosis Induction
Flow cytometric analyses revealed that the compound not only inhibits cell proliferation but also induces apoptosis. It was observed that treatment with the compound resulted in an increased BAX/Bcl-2 ratio, indicating enhanced apoptotic signaling pathways.
Case Studies
Recent studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in treating resistant cancer types. For instance:
- Case Study 1 : A study involving a series of pyrazolo[3,4-d]pyrimidine derivatives showed that modifications at specific positions significantly enhanced their anti-cancer activity. The introduction of substituents at the 4-position led to compounds with improved IC50 values against resistant cell lines .
- Case Study 2 : Research on another derivative demonstrated its ability to overcome resistance mechanisms in lung cancer cells by effectively inhibiting both wild-type and mutant forms of EGFR .
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound?
The synthesis involves constructing the pyrazolo[3,4-d]pyrimidine core followed by functionalization. Key parameters include:
- Solvents : Ethanol or dimethyl sulfoxide (DMSO) for solubility and reaction efficiency .
- Catalysts : Triethylamine to facilitate amide bond formation and reduce side reactions .
- Temperature : Controlled heating (e.g., 60–80°C) to accelerate cyclization while avoiding decomposition .
- Purification : Column chromatography or recrystallization to isolate high-purity product (>95%) .
Q. Which analytical techniques are critical for characterizing purity and structure?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and cyclopentyl group integration .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, particularly for the pyrazolo[3,4-d]pyrimidine core .
Q. What purification methods yield high-purity product post-synthesis?
- Flash Chromatography : Effective for separating unreacted intermediates using gradients of ethyl acetate/hexane .
- Recrystallization : Methanol/water mixtures optimize crystal formation for >98% purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of similar pyrazolo[3,4-d]pyrimidine derivatives?
Contradictions often arise from structural variations (e.g., substituents) or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., varying cyclopentyl or dimethylphenyl groups) to isolate critical pharmacophores .
- Assay Standardization : Use consistent kinase profiling protocols (e.g., ATP concentration, incubation time) to compare inhibitory potency .
- Target Selectivity Screening : Employ panels of kinase enzymes to identify off-target effects .
Q. What in silico strategies are effective for predicting pharmacokinetics and target binding?
Computational approaches include:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK2) and prioritize high-affinity analogs .
- Molecular Dynamics (MD) Simulations : GROMACS to assess binding stability over time (≥50 ns trajectories) .
- ADMET Prediction : SwissADME or ADMETLab 2.0 to optimize bioavailability and reduce toxicity risks .
Q. How to design experiments to elucidate the compound’s mechanism of action in kinase inhibition?
- Kinase Profiling : Use radiometric assays (e.g., ³³P-ATP incorporation) to measure IC₅₀ values against 50+ kinases .
- Competitive Binding Assays : Fluorescence polarization to test displacement of ATP or substrate peptides .
- Cellular Validation : Western blotting to monitor downstream phosphorylation (e.g., Rb protein for CDK2 inhibition) .
Q. How to perform SAR studies focusing on cyclopentyl and dimethylphenyl substituents?
- Analog Synthesis : Replace cyclopentyl with cyclohexyl or aryl groups to assess steric effects .
- Dimethylphenyl Modifications : Introduce electron-withdrawing (e.g., -Cl) or -donating (-OCH₃) groups to modulate π-π stacking .
- Bioactivity Correlation : Compare IC₅₀ values against structural changes using regression models .
Q. What strategies mitigate common pitfalls in synthesizing pyrazolo[3,4-d]pyrimidine derivatives?
- Impurity Control : Monitor intermediates via TLC/HPLC to halt reactions at >90% conversion .
- Oxidation Management : Use mild oxidizing agents (e.g., H₂O₂) to prevent over-oxidation of the pyrimidine ring .
- Scale-Up Optimization : Transition batch synthesis to continuous flow reactors for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
